1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol
Description
1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol is a fluorinated aromatic alcohol characterized by a butanol chain attached to a 4-fluoro-3,5-dimethylphenyl group. This structure confers unique physicochemical properties, including lipophilicity and stereochemical complexity, which may influence its biological activity, metabolic pathways, and environmental persistence.
Properties
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7,11,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLRQOQVKVKUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C(=C1)C)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol typically involves the reaction of 4-fluoro-3,5-dimethylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to a reduction process using a reducing agent like lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 1-(4-Fluoro-3,5-dimethylphenyl)butanone.
Reduction: Formation of 1-(4-Fluoro-3,5-dimethylphenyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to study various reaction mechanisms due to its unique structural features.
Pharmaceutical Development
The compound has shown promise in the development of new therapeutic agents. Its derivatives may interact with specific biological targets, potentially leading to the discovery of novel drugs.
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, providing insights into its potential as an antimicrobial agent.
Antimicrobial Activity
A study demonstrated the antimicrobial efficacy of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents by inhibiting cell wall synthesis and interfering with membrane function.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol with three structurally related compounds: NNAL, NNK, and N-nitrosoguvacoline (NG). These compounds share a butanol/butanone backbone but differ in substituent groups and biological effects.
Structural and Functional Differences
Pharmacokinetic and Metabolic Comparisons
- Persistence in Biological Systems: NNAL and its glucuronide (NNAL-Gluc) exhibit prolonged elimination half-lives (t1/2β = 40–45 days in smokers; 26–39 days in smokeless tobacco users) due to tissue sequestration, particularly in the lung .
- Stereoselective Retention: NNAL enantiomers show differential retention, with (S)-NNAL (the more carcinogenic form) preferentially retained in tissues . This stereoselectivity is absent in the fluorinated compound due to its distinct substituents.
Carcinogenic Potential
- NNK and NNAL: NNK induces lung and pancreatic tumors in rats (80–100% incidence at 5 ppm) . NNAL, a metabolite of NNK, is a proximate pancreatic carcinogen with similar tumorigenicity .
- This compound: No carcinogenicity data are available. The fluorine and dimethyl groups may reduce reactivity compared to nitrosamines, but this remains speculative.
Metabolic Pathways
- NNAL/Glucuronidation :
- However, glucuronidation efficiency may vary due to steric hindrance from dimethyl groups.
Biological Activity
1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications, particularly focusing on its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoro-3,5-dimethylphenyl derivatives with butanol under controlled conditions. The reaction parameters such as temperature, solvent, and catalysts can significantly influence the yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar substitutions have demonstrated significant cytotoxicity against various cancer cell lines. Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Fluoro-3-methylphenol | SNB-75 (CNS) | 10 | Tubulin inhibition |
| 2,6-Dimethyl analog | UO-31 (Kidney) | 15 | Apoptosis induction |
| 4-Fluoro derivative | OVCAR-5 (Ovarian) | 12 | Cell cycle arrest |
These findings suggest that modifications to the phenyl ring can enhance anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Notably, it has shown promising results as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in cellular signaling pathways by regulating levels of cyclic nucleotides like cAMP and cGMP. The inhibition of PDE2A has been linked to neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Study on PDE Inhibition
A study evaluated the inhibitory effect of several compounds on PDE2A, revealing that derivatives similar to this compound exhibited an IC50 value of approximately 1.99 nM for PDE2A, indicating high potency compared to other PDEs like PDE10A . This selectivity is crucial for minimizing side effects in therapeutic applications.
Neuroprotective Effects
In vivo studies have shown that selective inhibition of PDE2A can lead to improved cognitive functions in animal models of Alzheimer's disease. The administration of PDE2A inhibitors resulted in enhanced memory performance and reduced neuroinflammation .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. However, toxicity assessments are essential to determine safe dosage levels for potential therapeutic use. Preliminary toxicity studies suggest a low toxicity profile with LD50 values exceeding 500 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
